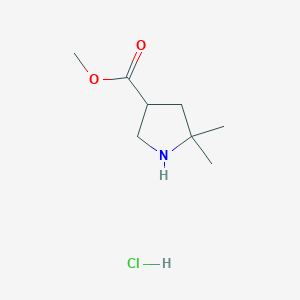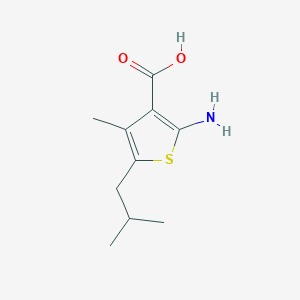
2-Amino-5-isobutyl-4-methylthiophene-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-isobutyl-4-methylthiophene-3-carboxylic acid is a heterocyclic compound with a thiophene ring structure. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-5-isobutyl-4-methylthiophene-3-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the thiophene ring.
Industrial Production Methods: Industrial production of this compound may involve scalable and efficient synthetic routes that ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-5-isobutyl-4-methylthiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-isobutyl-4-methylthiophene-3-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-amino-5-isobutyl-4-methylthiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity . The compound’s anti-inflammatory effects could be due to the modulation of inflammatory mediators and pathways.
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-4-methylthiophene-3-carboxylic acid
- 5-Isobutyl-4-methylthiophene-3-carboxylic acid
- 2-Amino-5-isobutylthiophene-3-carboxylic acid
Comparison: Compared to these similar compounds, 2-amino-5-isobutyl-4-methylthiophene-3-carboxylic acid is unique due to the presence of both an amino group and an isobutyl group on the thiophene ring. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H15NO2S |
|---|---|
Molekulargewicht |
213.30 g/mol |
IUPAC-Name |
2-amino-4-methyl-5-(2-methylpropyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C10H15NO2S/c1-5(2)4-7-6(3)8(10(12)13)9(11)14-7/h5H,4,11H2,1-3H3,(H,12,13) |
InChI-Schlüssel |
OYWNRAWBGGCACQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=C1C(=O)O)N)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl 4-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12968482.png)

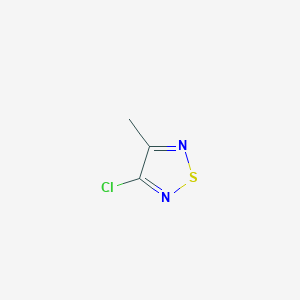

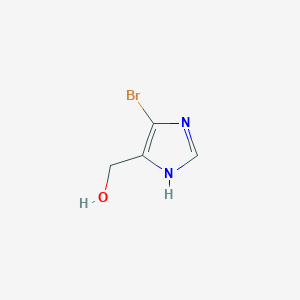

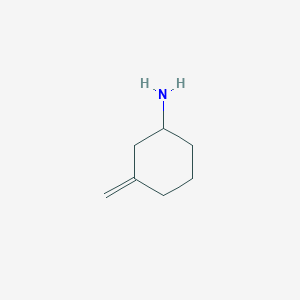
![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile](/img/structure/B12968505.png)

